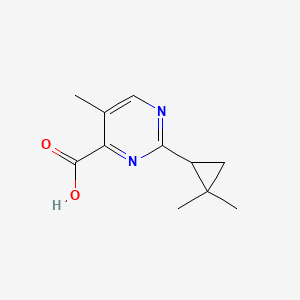
(2E)-3-(8-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound features a benzopyran core with a hydroxy group at the 8th position and a prop-2-enoic acid moiety attached to the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors such as salicylaldehyde and acetophenone derivatives under acidic or basic conditions.
Attachment of the Prop-2-enoic Acid Moiety: The final step involves the attachment of the prop-2-enoic acid moiety to the benzopyran core. This can be done through various coupling reactions, such as the Heck reaction or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group at the 8th position can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated carboxylic acid.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base for esterification or etherification reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of saturated carboxylic acid derivatives.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), reducing inflammation.
Antimicrobial Activity: It can disrupt the cell membrane of microorganisms, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Similar structure but lacks the prop-2-enoic acid moiety.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Similar core structure but with a methyl group instead of the prop-2-enoic acid moiety.
Trolox: A derivative of vitamin E with a similar benzopyran core but different substituents.
Uniqueness
3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is unique due to the presence of both the hydroxy group and the prop-2-enoic acid moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H12O4 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
(E)-3-(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12O4/c13-10-3-1-2-9-6-8(4-5-11(14)15)7-16-12(9)10/h1-5,8,13H,6-7H2,(H,14,15)/b5-4+ |
Clave InChI |
CABWTLXDJLIHPC-SNAWJCMRSA-N |
SMILES isomérico |
C1C(COC2=C1C=CC=C2O)/C=C/C(=O)O |
SMILES canónico |
C1C(COC2=C1C=CC=C2O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13185977.png)
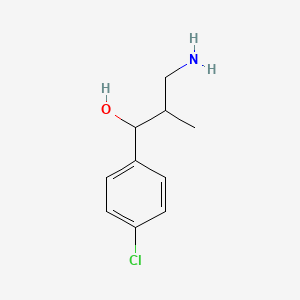
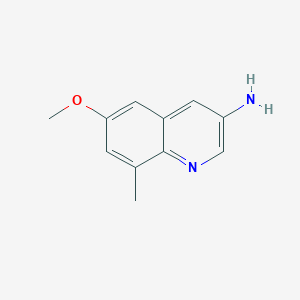
![2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)

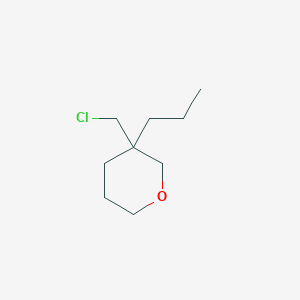

![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)
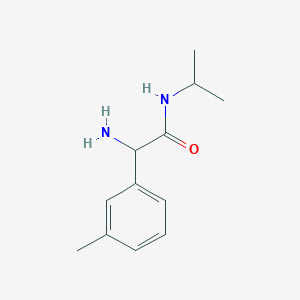
![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)
